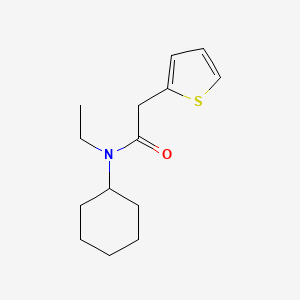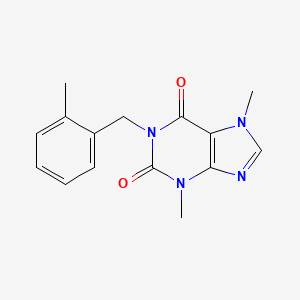
3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione" is a derivative of purine, a heterocyclic aromatic organic compound. Purines are key components of nucleic acids and play critical roles in genetics and metabolism. This specific derivative's modifications suggest potential for varied biological activities, but our focus will be on its synthesis, structure, and chemical properties.
Synthesis Analysis
Synthesis of purine derivatives like "this compound" often involves multi-step chemical reactions. The synthesis can start from purine bases, followed by selective alkylation and benzyl group introduction. For example, carboxybenzyl-substituted purine diones are synthesized through N-alkylation and subsequent functional group transformations, showcasing the complexity and versatility of purine chemistry (Mo et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their chemical and biological functionalities. Studies on similar compounds, such as 8-substituted purines, reveal that specific substituents at the purine ring can significantly affect the molecule's overall properties and reactivity. The structure-activity relationships indicate that even minor changes in the molecular structure can lead to significant differences in biological activity and chemical behavior (Kelley et al., 1989).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, demonstrating their reactivity and versatility as chemical entities. For instance, thietanyl protection is employed in the synthesis of certain purine diones to prevent undesired reactions, illustrating the strategic use of protecting groups in complex organic syntheses (Khaliullin et al., 2020).
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis of Coumarin-Purine Derivatives
A study by Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, exhibiting significant in vitro antioxidant activity and DNA cleavage potential. This highlights the compound's relevance in therapeutic research, particularly in oxidative stress-related conditions and genetic research (Mangasuli, Hosamani, & Managutti, 2019).
Interactions in Pharmaceutically Relevant Polymorphs
Latosińska et al. (2014) investigated the structure and intermolecular interactions of methylxanthines, including caffeine and its metabolites, through experimental and computational studies. Their research provided insights into the pharmacological effects and potential therapeutic applications of these compounds, elucidating the importance of hydrogen bonding and π···π stacking interactions (Latosińska et al., 2014).
Synthesis and Antirhinovirus Activity
Kelley, Linn, & Selway (1989) explored the synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, identifying compounds with potent antirhinovirus activity. This demonstrates the compound's potential in antiviral research and therapy (Kelley, Linn, & Selway, 1989).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A study by Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors, showcasing moderate to good inhibitory activities. This suggests the compound's application in diabetes research, particularly in enhancing incretin hormone activity to regulate blood glucose levels (Mo et al., 2015).
Propiedades
IUPAC Name |
3,7-dimethyl-1-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-4-5-7-11(10)8-19-14(20)12-13(16-9-17(12)2)18(3)15(19)21/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIIPMJLBAMHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)


![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)
![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
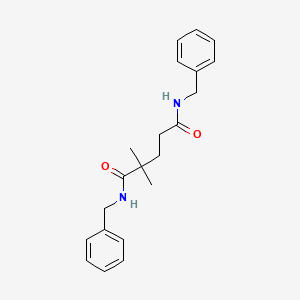
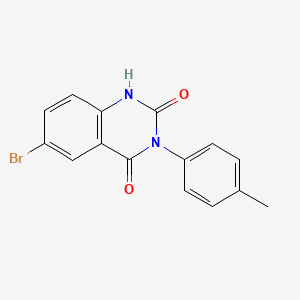
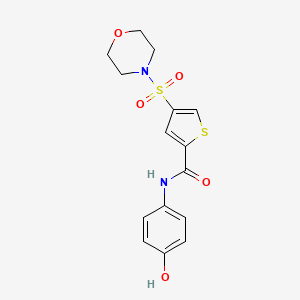
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
